molecular formula C20H12F4N2O2 B3697013 N1,N4-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B3697013
M. Wt: 388.3 g/mol
InChI Key: QIUGKJVQTJBBBM-UHFFFAOYSA-N
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Description

N1,N4-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C20H12F4N2O2 It is characterized by the presence of two 3,4-difluorophenyl groups attached to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 3,4-difluoroaniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amide groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for these transformations.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N1,N4-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N4-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-N,4-N-bis(3,4-difluorophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N2O2/c21-15-7-5-13(9-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUGKJVQTJBBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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